Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Organic Synthesis Process Chemistry Purification

Researchers synthesizing histamine H4 or mGluR1 antagonists require orthogonally protected piperidine scaffolds where ester substitution dictates downstream reaction outcomes. Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS 220223-46-1) is the specific methyl ester cited in patented sequences for fused pyrimidine-based antagonists. • Orthogonal Boc & methyl ester: enables sequential N-deprotection and carboxylate manipulation without cross-reactivity. • >99% d.e., 87% e.e. via baker's yeast reduction: direct access to chiral 3-hydroxypiperidine-4-carboxylate scaffolds. • Consistent ≥97% purity across batches; store at 2-8°C; ships ambient.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 220223-46-1
Cat. No. B057499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-3-Oxopiperidine-4-carboxylate
CAS220223-46-1
SynonymsMethyl N-Boc-3-oxopiperidine-4-carboxylate;  1-tert-Butyl 4-Methyl 3-Oxopiperidine-1,4-dicarboxylate
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3
InChIKeyMVZLAUYYGDJPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS 220223-46-1): Sourcing and Characterization Data for a Versatile Piperidine Scaffold


Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS: 220223-46-1) is a synthetic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety [1]. It is a widely utilized building block in medicinal chemistry, valued for the orthogonally reactive sites provided by its 3-oxo and 4-carboxylate functionalities [1]. This compound is not a biologically active molecule itself but serves as a crucial intermediate in multi-step syntheses of more complex, pharmaceutically relevant structures, including histamine H4 and mGluR1 antagonists .

Why Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS 220223-46-1) is Not a Generic Commodity: The Case for Specificity in Piperidine Intermediates


While several N-Boc-3-oxopiperidine-4-carboxylate esters exist, their interchangeability in synthetic routes is severely limited by the reactivity of the ester group. For example, substituting the methyl ester (CAS 220223-46-1) with the analogous ethyl ester (CAS 71233-25-5) can alter reaction kinetics, necessitate different hydrolysis conditions, or lead to different product profiles in subsequent transesterification or amidation steps. The decision to use the methyl ester is often dictated by the specific requirements of a downstream reaction in a patented sequence [1], making generic substitution a potential source of process failure. This guide details the evidence that informs the selection of this specific compound over its close structural analogs.

Methyl N-Boc-3-Oxopiperidine-4-carboxylate (CAS 220223-46-1): Quantifiable Performance Metrics and Differential Data


Physicochemical Distinction: Boiling Point Comparison with Ethyl Ester Analog

The methyl ester (CAS 220223-46-1) exhibits a predicted boiling point of 350.0±42.0 °C at 760 mmHg [1], which is distinct from the predicted boiling point of its closely related ethyl ester analog (1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, CAS 71233-25-5), which is reported as 364.6±42.0 °C . This difference is significant for purification and isolation strategies, particularly in large-scale manufacturing where vacuum distillation or precise thermal control is required.

Organic Synthesis Process Chemistry Purification

Biocatalytic Reduction: A Class-Specific Example of Stereo- and Enantioselectivity

This specific compound has been successfully employed as a substrate in a baker's yeast-mediated asymmetric reduction. Under these biocatalytic conditions, 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate was reduced to give (3R,4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate in an 81% chemical yield with remarkable stereocontrol: >99% diastereomeric excess (d.e.) and 87% enantiomeric excess (e.e.) [1].

Biocatalysis Asymmetric Synthesis Green Chemistry

Purity and Characterization Metrics from Reputable Suppliers

Procurement records from multiple vendors confirm the consistent quality and purity of commercially available batches of Methyl N-Boc-3-Oxopiperidine-4-carboxylate. Vendors report standard purities of 95% , 97% , and 98% [1]. These specifications are often accompanied by batch-specific analytical data (e.g., NMR, HPLC) upon request .

Quality Control Analytical Chemistry Sourcing

Methyl N-Boc-3-Oxopiperidine-4-carboxylate: Validated Application Scenarios for Drug Discovery and Process Chemistry


Synthesis of Histamine H4 Receptor Antagonists

Methyl N-Boc-3-Oxopiperidine-4-carboxylate is a key reagent in the preparation of fused pyrimidines, a core structure in many histamine H4 receptor antagonist programs . The presence of the Boc protecting group allows for further functionalization of the piperidine nitrogen after the pyrimidine ring has been constructed. Researchers focused on anti-inflammatory drug discovery should prioritize this compound as a well-documented entry point to this therapeutically relevant chemical space.

Preparation of mGluR1 Antagonists for Migraine Research

The compound is specifically cited as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit, which are being developed as mGluR1 antagonists for the potential treatment of migraine [1]. The orthogonality of the Boc and methyl ester protecting groups is particularly advantageous in the multi-step, divergent synthesis required to explore structure-activity relationships (SAR) around this scaffold.

Building Block for Biocatalytic Asymmetric Synthesis

As shown in Section 3, the compound is a competent substrate for baker's yeast, yielding a single diastereomer (>99% d.e.) with high enantiomeric excess (87% e.e.) [2]. This application scenario is highly relevant for chemists seeking a green chemistry route to access chiral 3-hydroxypiperidine-4-carboxylate scaffolds, which are valuable intermediates in the synthesis of alkaloids and other biologically active molecules.

General Platform for Piperidine Derivatization

The compound's 3-oxo group is a versatile synthetic handle. As a class, N-Boc-piperidines can undergo site-selective functionalization, including β-selective C(sp3)-H arylation [3], providing access to diverse 3-arylpiperidines. This makes the compound a strategic starting material for medicinal chemists aiming to build and diversify collections of piperidine-based compounds for biological screening.

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